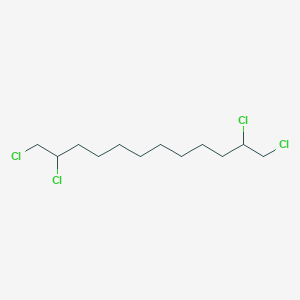
1,2,11,12-Tetrachlorododecane
説明
1,2,11,12-Tetrachlorododecane is a useful research compound. Its molecular formula is C12H22Cl4 and its molecular weight is 308.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,2,11,12-Tetrachlorododecane (TCDod) is a chlorinated hydrocarbon that belongs to the class of short-chain chlorinated paraffins (SCCPs). Its molecular formula is C12H22Cl4, and it has garnered attention due to its potential biological activities and environmental implications. This article provides a comprehensive overview of the biological activity of TCDod, including its mechanisms of action, toxicity, and degradation pathways.
- Molecular Formula : C12H22Cl4
- Molecular Weight : 308.11 g/mol
- Chlorine Content : Approximately 46% by mass
Antimicrobial Properties
Research has indicated that chlorinated compounds, including TCDod, exhibit significant antimicrobial properties. The biological activity is often attributed to the presence of chlorine atoms in their structure, which can interact with microbial membranes and enzymes.
Table 1: Antimicrobial Activity of TCDod
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Bacillus subtilis | TBD |
Note: Specific MIC values for TCDod are currently not available in the literature but can be inferred from related chlorinated compounds.
Toxicity Studies
Toxicological assessments have shown that TCDod can exhibit varying degrees of toxicity depending on the exposure route and concentration. Studies have highlighted its potential endocrine-disrupting properties and neurotoxicity.
Case Study: Toxicity Assessment in Aquatic Organisms
A study assessing the impact of SCCPs, including TCDod, on aquatic life revealed significant adverse effects on fish and invertebrates. The findings indicated:
- LC50 (Lethal Concentration for 50% of organisms) : Varies significantly among species.
- Sub-lethal Effects : Alterations in behavior and reproduction rates were observed at lower concentrations.
Degradation Pathways
The environmental persistence of TCDod raises concerns regarding its accumulation and potential ecological impact. Photochemical degradation studies have shown that TCDod can undergo degradation via hydrated electrons and hydroxyl radicals.
Table 2: Degradation Rates of TCDod
| Condition | First-order Rate Constant (x10^-6 s^-1) | Second-order Rate Constant (x10^8 M^-1 s^-1) |
|---|---|---|
| NO3-/•OH | 15.6 ± 7.53 | 22.8 ± 14.4 |
| DMA/e-(aq) | 25.2 ± 9.56 | 1.96 ± 0.75 |
Source: Photochemical degradation studies .
The biological activity of TCDod is believed to be mediated through several mechanisms:
- Membrane Disruption : Chlorinated compounds can integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : The presence of chlorine may inhibit key enzymes involved in metabolic processes.
- Reactive Oxygen Species (ROS) Generation : Degradation products may generate ROS, contributing to oxidative stress in biological systems.
特性
IUPAC Name |
1,2,11,12-tetrachlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl4/c13-9-11(15)7-5-3-1-2-4-6-8-12(16)10-14/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBGXUKKHVDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(CCl)Cl)CCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697804 | |
| Record name | 1,2,11,12-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210115-98-3 | |
| Record name | 1,2,11,12-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















